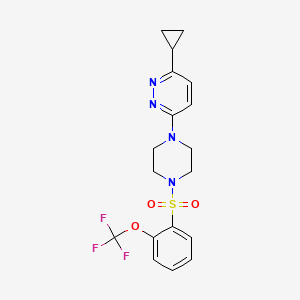

3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

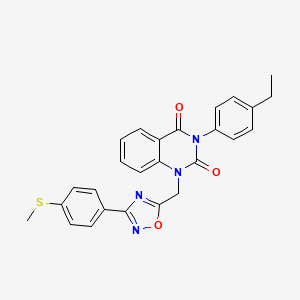

“3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine” is a chemical compound. It has been found in the crystal structure of the hepatitis C virus NS5B RNA-dependent RNA polymerase genotype 1a .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction as done in a study involving a similar compound . The resolution of the structure was reported to be 2.14 Å .Wissenschaftliche Forschungsanwendungen

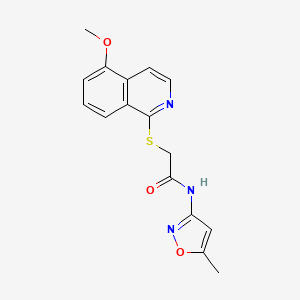

Antimicrobial and Antifungal Activities

Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar in structure to 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine, have been synthesized and screened for their antimicrobial activity. These compounds show effectiveness against various gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Similarly, other novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their antibacterial properties, demonstrating high activities against different bacteria (Azab, Youssef, & El-Bordany, 2013).

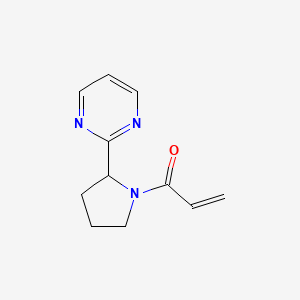

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines, related to the chemical structure , have been synthesized and evaluated as potential anti-diabetic medications. These compounds exhibit strong Dipeptidyl peptidase-4 (DPP-4) inhibition potential, making them suitable for development as anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

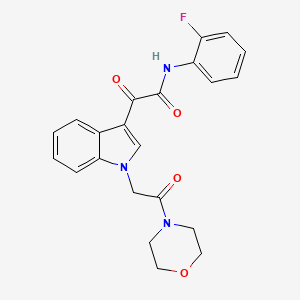

Anticancer Activity

Novel compounds incorporating structures similar to this compound have shown reasonable or moderate anticancer activity against various human cancer cell lines (Sławiński et al., 2015). Additionally, derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties, exhibiting activity comparable to reference drugs like celecoxib (Abbas et al., 2016).

In Silico Analysis for Drug Development

Studies involving the synthesis and analysis of similar compounds have also included in silico and in vitro evaluations for various pharmaceutical properties. These include antioxidant activities, cytotoxicity assessments, and molecular docking studies, which are crucial in the early stages of drug development (Bindu, Vijayalakshmi, & Manikandan, 2019).

Wirkmechanismus

Target of Action

The primary target of the compound 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is the hepatitis C virus non-structural protein 5B (NS5B) . NS5B is an RNA-dependent RNA polymerase that plays a crucial role in the replication of the hepatitis C virus .

Mode of Action

The compound binds to the NS5B protein, inhibiting its function . The binding of the compound to NS5B is believed to interfere with the protein’s ability to catalyze the synthesis of the viral RNA, thereby preventing the replication of the virus .

Biochemical Pathways

The inhibition of NS5B disrupts the viral replication process. This disruption affects the biochemical pathway of viral RNA synthesis, leading to a decrease in the production of new virus particles .

Result of Action

The result of the compound’s action is a reduction in the replication of the hepatitis C virus. By inhibiting the function of the NS5B protein, the compound prevents the synthesis of new viral RNA, thereby reducing the production of new virus particles .

Eigenschaften

IUPAC Name |

3-cyclopropyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3S/c19-18(20,21)28-15-3-1-2-4-16(15)29(26,27)25-11-9-24(10-12-25)17-8-7-14(22-23-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZZJWNTHXSOOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2392575.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2392576.png)

![3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2392577.png)

![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2392582.png)

![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)